Product packaging for Bromoform(Cat. No.:CAS No. 4471-18-5)

Bromoform

Cat. No.: B7769348
CAS No.: 4471-18-5
M. Wt: 252.73 g/mol
InChI Key: DIKBFYAXUHHXCS-UHFFFAOYSA-N
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Description

Significance of Bromoform (B151600) as an Environmental Contaminant and Atmospheric Trace Gas

This compound's role as an environmental contaminant is primarily linked to its formation as a disinfection byproduct (DBP) during the chlorination of water, particularly drinking water and swimming pools, where chlorine reacts with naturally occurring organic matter and bromide ions. cdc.govwikipedia.orgatamankimya.comnih.govewg.org This process can lead to locally elevated concentrations in treated water supplies. nih.govnzagrc.org.nzcdc.gov this compound has been detected in surface water and groundwater samples at numerous hazardous waste sites, highlighting its persistence and mobility in the aquatic environment. cdc.gov

Beyond its presence in contaminated water, this compound is also a climatically important atmospheric trace gas. It is a significant natural source of reactive bromine in both the troposphere and stratosphere. copernicus.orgnoaa.govuct.ac.zaresearchgate.netresearchgate.net The predominant natural source of this compound in the environment is production by marine micro- and macro-algae, including phytoplankton and seaweeds. wikipedia.orgatamankimya.comnih.govnzagrc.org.nznih.govresearchgate.netcopernicus.orgresearchgate.net These marine organisms release substantial amounts of this compound into the ocean, from where it readily volatilizes into the atmosphere through air-sea exchange. researchgate.netcopernicus.orgresearchgate.netcopernicus.org

As a very short-lived substance (VSLS), this compound plays a role in atmospheric chemistry. copernicus.orgacs.orgnih.govnoaa.gov Once in the atmosphere, it undergoes photolysis and reacts with hydroxyl radicals, releasing bromine radicals. copernicus.orgnoaa.govuct.ac.zaresearchgate.netresearchgate.netepa.gov These bromine radicals can participate in catalytic reactions that contribute to ozone depletion in both the troposphere and the lower stratosphere. uct.ac.zanih.govcopernicus.orgresearchgate.netcopernicus.org While natural marine production is considered the primary source of atmospheric this compound, anthropogenic sources, such as coastal industrial sites, desalination and wastewater plants, ballast waters, and seawater toilets, also contribute and may be underestimated in global emission models. acs.orgnih.govnoaa.govrsc.orgcopernicus.org Studies have shown significantly higher this compound levels in water and air near industrialized areas with chlorinated discharges compared to reported natural levels. acs.orgnih.gov

This compound's environmental fate is influenced by its physical-chemical properties. It is slightly soluble in water and readily evaporates into the air. wikipedia.orgatamankimya.comnih.gov While relatively stable in the air with an estimated half-life of about 1-2 months, it can be broken down by reactions with hydroxyl radicals. cdc.govnih.govepa.gov In water and soil, it can undergo microbial degradation, particularly under anaerobic conditions, although the rate of this process is not always well-defined. cdc.govnih.govcdc.gov Hydrolysis in water is not considered a significant degradation pathway due to a very long estimated half-life. epa.gov Adsorption to soils and sediments does not appear to be a significant factor for this compound. cdc.govcdc.gov

Environmental Concentrations of this compound

Environmental MediumTypical Concentration RangeNotesSource
Treated Drinking Water< 1 to 10 µg/L (with higher values in some locations)Concentrations are variable. nih.gov
Untreated WaterTypically less than 1 µg/L nih.gov
Surface Water0.1 to 100 µg/L (based on a 1970-79 survey)Concentrations varied across samples. nih.goviarc.fr
GroundwaterDetected at 103 of 140 hazardous waste sites in one surveyFound at hazardous waste sites. cdc.gov
Ambient AirTypically very low (<10 ppt (B1677978) or <0.01 ppb)Levels can be higher near sources. cdc.govnih.gov
Marine AirAveraged 24.7 ± 17.3 ppt in one studyMeasured at a coastal station. researchgate.net
Urban AirAveraged 68.5 ± 26.3 ppt in one studyMeasured in Cape Town urban air. researchgate.net
SeawaterMicromolar to nanomolar concentrations in surface oceanCoastal regions show higher concentrations than open ocean. copernicus.orgresearchgate.net
Chlorinated PoolsUp to 1.2 ppm in beachfront saltwater poolsConcentrations significantly lower in freshwater pools. wikipedia.orgatamankimya.com

Overview of Research Paradigms and Methodologies for Environmental this compound Studies

Research into environmental this compound involves various paradigms and methodologies to understand its sources, distribution, fate, and impact. Studies focus on quantifying this compound levels in different environmental matrices, identifying its natural and anthropogenic sources, investigating its transport and transformation processes, and assessing its contribution to atmospheric chemistry.

Analytical methods for detecting and quantifying this compound in environmental samples are crucial for these studies. Gas chromatography (GC) is the preferred analytical technique for volatile organic compounds like this compound. nih.govcdc.gov Various detectors can be coupled with GC, including flame ionization detection (GC/FID), halogen-sensitive detection (GC/HSD), or electron-capture detection (GC/ECD). nih.govcdc.gov GC/HSD and GC/ECD are often preferred due to their high sensitivity for halogenated compounds, while gas chromatography-mass spectrometry (GC/MS) is used when absolute compound identity is required. nih.govcdc.gov

Sample preparation procedures are a critical aspect of this compound analysis due to its volatility. nih.govcdc.gov Common methods for isolating this compound from environmental samples like water, soil, and solid waste include headspace analysis, purge-and-trap collection, solvent extraction, and direct collection on adsorbent resins. iarc.frnih.govcdc.gov The purge-and-trap method is well-suited for liquid and solid samples and involves bubbling an inert gas through the sample to collect volatile compounds on a sorbent trap, followed by thermal desorption onto the GC column. nih.govcdc.gov Solid phase microextraction has also been used to separate volatile halogenated compounds from water samples. nih.gov

Research paradigms extend to studying the biological processes involved in this compound cycling. Investigations into marine microorganisms, such as phytoplankton and bacteria, explore their roles in both producing and degrading this compound. bohrium.com For instance, studies have examined the effect of temperature on this compound production rates by marine diatoms and degradation rates by marine bacteria. bohrium.com These studies often involve culturing microorganisms under controlled conditions and measuring this compound concentrations over time using analytical techniques. bohrium.com

Modeling studies are also employed to estimate global this compound emissions from natural and anthropogenic sources and to assess its impact on atmospheric composition and ozone depletion. copernicus.orgresearchgate.netcopernicus.orgacs.orgnih.govnoaa.govcopernicus.org These models incorporate data on this compound production, emission, transport, and degradation processes. copernicus.orgresearchgate.net Research also focuses on refining parameters used in atmospheric models, such as the UV absorption cross sections of this compound, to improve the accuracy of estimated atmospheric lifetimes and ozone depletion potentials. copernicus.orgnoaa.govresearchgate.netresearchgate.net

Environmental monitoring programs utilize these analytical methods to assess this compound levels in drinking water supplies and other environmental media. nih.goviarc.fr Regulatory bodies establish guidelines and monitor compliance to limit exposure to disinfection byproducts like this compound. ewg.org Research findings from environmental studies inform risk assessments and the development of strategies to mitigate this compound contamination and its environmental impacts.

Analytical Methods for Environmental this compound

Environmental MediumSample Preparation Method(s)Analytical Detection Method(s)Source
AirSorbent tube sampling, Preconcentration onto adsorbent trapGC/FID, GC/HSD, GC/ECD, GC/MS nih.govresearchgate.netnih.govcdc.gov
WaterPurge-and-trap, Solvent extraction, Headspace analysis, Solid phase microextractionGC/FID, GC/HSD, GC/ECD, GC/MS iarc.frnih.govcdc.gov
Soil/SedimentPurge-and-trap, Solvent extraction, Methanol extractionGC/FID, GC/HSD, GC/ECD, GC/MS nih.goviarc.frnih.govcdc.gov
Solid WasteMethanol extraction followed by purge-and-trapGC/Electrolytic Conductivity Detection (8010), GC/MS (8240) nih.goviarc.fr

Detailed Research Findings Examples:

A study measuring this compound mixing ratios at a coastal atmospheric station in South Africa found concentrations ranging between 2.29 and 84.7 ppt with a mean of 24.7 ppt, suggesting local kelp beds and potentially anthropogenic inputs as dominant sources. uct.ac.zaresearchgate.net

Research investigating anthropogenic this compound emissions in a highly industrialized area found levels up to 34.6 µg/L in water and 3.9 ppbv in air, significantly exceeding reported natural levels and highlighting the potential underestimation of anthropogenic sources in global flux estimates. acs.orgnih.gov

Laboratory studies on marine microorganisms showed that this compound production rates by the marine diatom Ditylum brightwellii increased with temperature, while degradation rates by marine bacteria like Phaeobacter gallaeciensis also increased with temperature. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHBr3 B7769348 Bromoform CAS No. 4471-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromoform
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InChI

InChI=1S/CHBr3/c2-1(3)4/h1H
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InChI Key

DIKBFYAXUHHXCS-UHFFFAOYSA-N
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Canonical SMILES

C(Br)(Br)Br
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Molecular Formula

CHBr3
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DSSTOX Substance ID

DTXSID1021374
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Molecular Weight

252.73 g/mol
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Physical Description

Bromoform appears as a colorless liquid with a chloroform-like odor. Denser than water (density: 2.9 g / cm3 ) and slightly soluble in water. Hence sinks in water. Nonflammable. Toxic by ingestion, inhalation and skin absorption. A lachrymator. Used as a solvent and to make pharmaceuticals. Often stabilized with 1 to 3% ethanol., Colorless to yellow liquid with a chloroform-like odor; Note: A solid below 47 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR., Colorless to yellow liquid with a chloroform-like odor., Colorless to yellow liquid with a chloroform-like odor. [Note: A solid below 47 °F.]
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Boiling Point

301.1 °F at 760 mmHg (NTP, 1992), 149.2 °C, 149.5 °C, 301 °F
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 3,100 mg/L at 25 °C, Soluble in about 800 parts water, In water, 0.3 g/100 mL water at 30 °C, 0.1 g/100 g water at 20 °C, For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.1%
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Density

2.8912 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8788 g/cu cm at 25 °C, Relative density (water = 1): 2.9, 2.89
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Vapor Density

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), Relative vapor density (air = 1): 8.7, 8.7
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Vapor Pressure

5 mmHg at 68 °F ; 5.6 mmHg at 77 °F (NTP, 1992), 5.4 [mmHg], 5.4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg
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Color/Form

Colorless heavy liquid, Colorless to yellow liquid [Note: A solid below 47 degrees F]

CAS No.

75-25-2, 4471-18-5
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Melting Point

48 °F (NTP, 1992), 8.69 °C, 8.3 °C, 47 °F
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Environmental Occurrence and Sources of Bromoform

Natural Biogenic Production Pathways

The predominant source of bromoform (B151600) in the environment is natural production by marine organisms. This biogenic process is closely linked to primary productivity in oceanic ecosystems. wikipedia.orgnzagrc.org.nz

Marine Macroalgae and Phytoplankton as Primary Sources

Marine macroalgae, commonly known as seaweeds, are considered major contributors to atmospheric this compound. nih.govagarwallab.com Certain species, such as those belonging to the genus Asparagopsis, are exceptionally prolific producers, with this compound potentially constituting up to 5% of their dry weight. nih.gov This suggests a dedicated biosynthetic pathway in these organisms. This compound production is not limited to macroalgae; phytoplankton in the oceanic water column also contribute to the atmospheric this compound flux, with their estimated contribution potentially being equal to that of coastal macroalgae. nih.gov Natural this compound synthesis in the open ocean is mainly related to phytoplankton containing the enzyme bromoperoxidase. researchgate.net

Enzymatic Production Mechanisms (e.g., Bromoperoxidase Activity)

The biosynthesis of this compound in marine organisms is closely linked to the activity of haloperoxidase enzymes, particularly bromoperoxidases (BPO). nih.govagarwallab.comresearchgate.net These enzymes catalyze the conversion of halide anions, such as bromide (Br⁻), to hypohalous acids (e.g., hypobromous acid, HOBr) using hydrogen peroxide (H₂O₂) as an oxidant. nih.govagarwallab.comresearchgate.net The hypohalous acid then reacts with organic substrates to produce halogenated compounds, including this compound. nih.govresearchgate.net

Research suggests that the physiological substrate for this compound production in organisms like Asparagopsis taxiformis may be related to fatty acid biosynthesis intermediates. nih.gov The genes encoding reactive oxygen species (ROS)-producing enzymes, such as NAD(P)H oxidase, have been found clustered with genes encoding this compound-producing haloperoxidases in Asparagopsis genomes, highlighting the interconnectedness of ROS production and halogenated natural product biosynthesis. nih.govagarwallab.com

Bromoperoxidase is prevalent in phytoplankton, with significant variations in activity observed between different species. researchgate.net The formation of this compound via the haloform pathway, involving the reaction of hypobromous acid with dissolved organic matter (DOM) or ketones in seaweeds, has been supported by studies. researchgate.net Dissolved organic matter can serve as an important precursor substance for brominated very short-lived substances (VSLSs), and its composition in the open ocean, mainly driven by phytoplankton and associated bacteria, can influence the rates of enzyme-mediated this compound production. researchgate.net

Geographic Distribution and Variability of Oceanic this compound Emissions

Oceanic this compound emissions exhibit significant geographic and temporal variability. The tropical ocean is considered a primary source of atmospheric this compound. nih.gov Global annual oceanic this compound emission has been estimated to be in the order of several hundred thousand metric tons per year. nih.gov

Coastal sources of this compound are generally higher than those from the open ocean. researchgate.netresearchgate.netcopernicus.orgresearchgate.netdntb.gov.ua This is likely due to the abundance of macroalgae in coastal environments. nih.govcore.ac.uk However, open ocean emissions are still important, particularly because the location of emissions influences the transport of this compound into the upper atmosphere, where it can impact the ozone layer. researchgate.netresearchgate.netcopernicus.orgresearchgate.netdntb.gov.ua Emissions in the tropics, for instance, are more rapidly transported to the upper atmosphere than those from higher latitudes. researchgate.netcopernicus.orgdntb.gov.ua Emissions of CHBr₃ can vary significantly between coastal and open ocean waters, potentially by four orders of magnitude. core.ac.uk

The production of this compound in the marine environment is positively correlated with areas of high primary productivity. researchgate.net Oceanic conditions and biological productivity significantly influence natural this compound production. Factors such as habitat, species, strain, light intensity, lifecycle stage, water temperature, and nutrient availability can all affect this compound concentrations in macroalgae like Asparagopsis taxiformis. mdpi.comnih.gov Studies have shown that optimal temperatures can lead to higher this compound concentrations and growth rates in A. taxiformis. nih.gov Increasing eutrophication and rising CO₂ levels, which can favor massive phototrophic algal blooms, may also affect this compound production. nih.govagarwallab.com In regions with distinct seasonality in biological production, planktonic production significantly impacts the variability in oceanic this compound concentrations. copernicus.org During periods of lower productivity, atmospheric mixing ratios can influence oceanic CHBr₃ concentrations. copernicus.org

Anthropogenic Formation Mechanisms

While natural processes are the dominant source, this compound is also formed through anthropogenic activities, primarily related to water disinfection. wikipedia.orgnzagrc.org.nzcdc.govnih.gov

The principal anthropogenic source of this compound is the chlorination of water containing organic materials and bromide ions. nzagrc.org.nzcdc.govnih.govnih.gov This reaction occurs when chlorine, added to drinking water to kill bacteria, reacts with naturally occurring dissolved organic matter and bromide. cdc.govnih.govnih.govepa.gov this compound is a common disinfection byproduct (DBP) formed during the chlorination and ozonation of seawater, often at higher concentrations with chlorination compared to ozonation. copernicus.org The amount and composition of dissolved organic matter, as well as salinity, can influence the nature and amount of DBPs generated during oxidative water treatment. copernicus.orgcopernicus.org

This compound has been detected in chlorinated drinking water in many parts of the world and is a major organohalide produced by the chlorination of seawater, such as during desalination processes. nih.gov It is also found in swimming pools disinfected with bromine or bromine compounds. wikipedia.orgnih.govepa.gov

Anthropogenic sources, such as disinfection processes that release CHBr₃ in coastal areas, are increasing and could contribute a higher fraction of stratospheric bromine in the future. rsc.org Ballast water discharge from ships, particularly when treated with oxidative methods like chlorination or ozonation, has been shown to produce this compound as a DBP. copernicus.org While the estimated global anthropogenic bromine input from ballast water is currently considered not relevant for stratospheric ozone depletion compared to background this compound emissions, localized increases in this compound concentrations can occur in port areas. copernicus.org

This compound has also been identified in surface water and groundwater samples collected at hazardous waste sites, indicating potential contamination from improper disposal or leaks. cdc.govnih.gov Historically, this compound had various industrial uses, including as a solvent, an ingredient in fire-resistant chemicals, and in fluid gauges, which could contribute to its presence in the environment. nih.govepa.govfishersci.se

Disinfection Byproduct (DBP) Formation in Water Treatment Systems

A significant anthropogenic source of this compound is its formation as a disinfection byproduct (DBP) during the treatment of water, particularly when disinfectants react with naturally occurring organic matter and bromide ions present in the source water. cdc.govepa.govnih.goviwaponline.com This process is a major contributor to human exposure to this compound, primarily through chlorinated drinking water. cdc.govnih.govepa.gov

Role of Chlorination and Bromide Ion Reactivity

Chlorination is a widely used method for disinfecting drinking water to eliminate disease-causing microorganisms. epa.goviwaponline.com However, when chlorine or its compounds are added to water containing dissolved organic matter and bromide ions (Br⁻), a reaction occurs that leads to the formation of trihalomethanes (THMs), including this compound. cdc.govepa.goviwaponline.comatamankimya.com The presence of bromide in the untreated water is a key factor in the formation of this compound during chlorination. nih.gov this compound is often the major organohalide produced when seawater is chlorinated, such as during desalination processes. nih.goviarc.fr

Several factors influence the formation of THMs, including this compound, during chlorination. These include the dosage of chlorine, contact time, pH level, and the concentration of bromide ions in the water. iwaponline.com Higher concentrations of organic matter also correlate with increased trihalomethane formation. iwaponline.com

Data from studies on chlorinated drinking water in various locations highlight the presence of this compound. For instance, a study in São Paulo State, Brazil, in 1980, found mean this compound levels of 0.1 µg/l in treated water after chlorination. nih.gov Chlorination of seawater in a laboratory setting with varying chlorine concentrations (1, 2, and 4 mg/l) resulted in this compound concentrations of 6.5, 107, and 272 µg/l, respectively, compared to 1 µg/l in the unchlorinated intake water. iarc.fr

Ozonation Processes and Bromide Transformation

Ozonation is another water treatment method used for disinfection and oxidation. epa.govstowa.nl While ozonation can be an alternative to chlorination and may reduce the formation of some chlorinated byproducts, it can also lead to the formation of brominated DBPs, including this compound, especially in the presence of bromide ions and humic substances. sci-hub.seepa.gov Ozone (O₃) oxidizes bromide ions (Br⁻) to hypobromous acid (HOBr) under water treatment conditions. sci-hub.se In the presence of organic carbon, such as humic substances, this can lead to the formation of organic bromine compounds, including this compound, depending on pH conditions. sci-hub.se

Studies have investigated this compound formation during ozonation in different water sources. For example, research on ozonated groundwater containing bromide and humic substances showed this compound formation, with levels influenced by pH and the concentration of natural organic matter. sci-hub.se While ozonation primarily leads to the formation of bromate (B103136) from bromide, the presence of organic matter can facilitate the formation of brominated organic compounds like this compound. sci-hub.sewho.intnih.gov

Peracetic Acid Oxidation in Wastewater Treatment

Peracetic acid (PAA) has gained attention as a disinfectant in wastewater treatment, partly due to its potential to form fewer chlorinated byproducts compared to chlorine. acs.orgnih.govevonik.comx-mol.com However, studies have shown that PAA oxidation in the presence of bromide can also lead to the formation of halogenated byproducts, including this compound. acs.orgnih.govresearchgate.netresearchgate.net Research indicates that peracetic acid can oxidize bromide, generating hypobromite, which can then react with organic matter, including acetic acid present in the PAA mixture or formed during bromide oxidation, to form brominated compounds like this compound. acs.org

A study investigating PAA treatment found that 1.5 mM peracetic acid could form around 1–10 µg/L of this compound when bromide was present. acs.orgnih.govresearchgate.net this compound formation in this process was observed to reach a maximum at near neutral pH, which is relevant for wastewater management. acs.orgnih.govresearchgate.net While regulated brominated DBPs like this compound may account for only a fraction of the total organic bromine formed during PAA oxidation of bromide-containing wastewater, their formation is still a consideration. researchgate.net

Formation in Ballast Water Treatment Systems

Ballast water treatment systems (BWTS) are used by ships to prevent the spread of invasive aquatic species. copernicus.orgresearchgate.netresearchgate.netnih.gov Some of these systems employ chemical disinfectants, which can result in the formation of DBPs, including this compound. copernicus.orgresearchgate.netresearchgate.netnih.gov Oxidative ballast water treatment methods, such as chlorination and ozonation, have been shown to produce this compound as one of the major DBPs. copernicus.orgresearchgate.net

This compound concentrations in treated ballast water can be significantly higher than in the natural environment. researchgate.net Studies involving shipboard tests of BWTS using chlorination techniques have reported this compound concentrations in the range of hundreds of micrograms per liter in undiluted ballast water. copernicus.org For example, measurements from two different BWTS in Norway showed this compound concentrations of 244.5 ± 163.6 µg/L, while a system in Germany showed concentrations of 202.0 ± 74.0 µg/L. copernicus.org The formation and subsequent discharge of this compound in treated ballast water represent an anthropogenic source of this compound to the marine environment. copernicus.org

Table 1: this compound Concentrations in Treated Ballast Water

LocationTreatment MethodAverage this compound Concentration (µg/L)Standard Deviation (µg/L)
NorwayChlorination244.5163.6
GermanyChlorination202.074.0

Data compiled from shipboard tests of undiluted ballast water samples. copernicus.org

Industrial and Laboratory Generation Leading to Environmental Release

Beyond water treatment, this compound is also generated and used in various industrial and laboratory applications, which can lead to its release into the environment. Historically, this compound had uses as a solvent, sedative, and flame retardant. wikipedia.org Current uses include its application as a laboratory reagent and for the separation of minerals by density due to its high density. atamankimya.comwikipedia.orgnih.gov It is also used in the electronics industry for quality assurance programs. nih.gov

This compound can be prepared through chemical synthesis methods, such as the haloform reaction using acetone (B3395972) and sodium hypobromite, or by treating chloroform (B151607) with aluminum bromide. atamankimya.comwikipedia.orgnih.gov While the amount of this compound released from industrial and laboratory use is considered less significant compared to that generated by water chlorination processes, it still contributes to its environmental presence. nih.gov Releases can occur through industrial waste effluent and potentially from hazardous waste sites where this compound has been disposed of. cdc.govnih.gov this compound has been detected in industrial waste effluent samples, although often at concentrations not significantly higher than those found in typical chlorinated water. cdc.gov

Table 2: Reported Uses of this compound

CategorySpecific Applications
Laboratory UseReagent, solvent for liquid-solvent extractions and NMR studies
Industrial UseMineral ore separation in geological testing, electronics industry quality assurance
Historical UsesSolvent for waxes, greases, and oils; ingredient in fire-resistant chemicals; sedative
Chemical SynthesisIntermediate in organic synthesis

Based on information from various sources. epa.govatamankimya.comwikipedia.orgnih.gov

Environmental Fate and Transport Dynamics of Bromoform

Atmospheric Transport and Distribution

The atmospheric journey of bromoform (B151600) is characterized by its volatilization from aquatic systems and subsequent transport to higher atmospheric layers, a process influenced by various meteorological and geographical factors.

The primary source of atmospheric this compound is its emission from the ocean, where it is naturally produced by phytoplankton and seaweeds wikipedia.org. This sea-to-air flux is a critical component of the global bromine cycle and is characterized by significant spatial and temporal variability bohrium.com. The process is driven by the concentration gradient between the surface ocean and the overlying atmosphere. Tropical, subtropical, and shelf waters have been identified as potentially significant source regions for this compound emissions bohrium.com.

The air-sea flux of this compound is influenced by several factors, including seawater concentration, sea surface temperature, and wind speed. Global estimates of this flux vary, with one study suggesting an annual global flux of approximately 10 Gmol Br yr⁻¹ (ranging from 3–22 Gmol Br yr⁻¹) bohrium.com. Another data-based high-resolution global sea-to-air flux estimate calculates a total global flux of 1.5/2.5 Gmol Br yr⁻¹ researchgate.net. These emissions are not uniform, with "hot spots" for polybromomethane emissions located in the equatorial region researchgate.net. While natural production is the predominant source, anthropogenic activities, such as the chlorination of drinking water and industrial cooling water, can lead to locally significant emissions wikipedia.orgbohrium.comcopernicus.org. However, on a global scale, these anthropogenic sources are considered negligible compared to marine emissions bohrium.com.

The volatilization of this compound from water is a key removal mechanism from aquatic environments. Its tendency to evaporate is indicated by its Henry's law constant of 5.6×10⁻⁴ atm-m³/mol nih.gov. The half-time of evaporation from flowing, aerated water like rivers and streams has been estimated to range from 1 to 581 hours cdc.gov.

ParameterValueReference
Global Sea-to-Air Flux Estimate 1~10 Gmol Br yr⁻¹ (3–22 Gmol Br yr⁻¹) bohrium.com
Global Sea-to-Air Flux Estimate 21.5/2.5 Gmol Br yr⁻¹ researchgate.net
Henry's Law Constant5.6×10⁻⁴ atm-m³/mol nih.gov
Evaporation Half-Time (Rivers/Streams)1 to 581 hours cdc.gov
Table 1: Key parameters related to the volatilization and air-sea exchange of this compound.

Once in the atmosphere, this compound can be transported vertically to the upper troposphere and the Tropical Tropopause Layer (TTL) researchgate.netcopernicus.org. This transport is particularly efficient in the tropics due to rapid, deep convective lifting copernicus.org. The TTL is a critical region for the entry of substances from the troposphere into the stratosphere, where they can influence the global stratospheric ozone budget researchgate.netcopernicus.org.

Studies have shown that the strongest uplift of this compound occurs when large emissions and intense convection are co-located, such as over the Maritime Continent in the Northern Hemisphere winter copernicus.org. The West Pacific has been identified as the most effective region for the transport of very short-lived substances (VSLS), like this compound, into the stratosphere semanticscholar.org. It is estimated that this region accounts for about 55% of the bromine from this compound transported into the stratosphere, assuming a uniformly distributed source semanticscholar.org.

The vertical distribution of this compound is influenced by the magnitude of emissions, its atmospheric lifetime, and transport processes noaa.gov. In the free troposphere and stratosphere, high concentrations of this compound are expected in regions with strong convection noaa.gov.

To understand and predict the atmospheric transport and distribution of this compound, various three-dimensional chemistry and transport models are employed. These models help to investigate the processes involved and the sensitivity of this compound transport to different factors researchgate.net.

One such model is the Lagrangian particle dispersion model FLEXPART, which has been used to simulate the atmospheric transport and distribution of this compound under different emission scenarios noaa.govgeomar.de. These simulations have shown that anthropogenic this compound from industrial water use can significantly contribute to atmospheric concentrations, particularly in the marine boundary layer of East Asia geomar.de.

Modeling studies have also investigated the sensitivity of this compound transport to model resolution and emission location researchgate.netcopernicus.org. For instance, a study using high- and coarse-resolution versions of a global model found that a coastal emission scenario resulted in 15–20% more this compound in the global TTL compared to a uniform emission scenario copernicus.org. This highlights the importance of accurately representing emission distributions and convective processes in models to correctly simulate the transport of this compound to the upper atmosphere researchgate.netcopernicus.org.

ModelApplicationKey FindingReference
FLEXPART (Lagrangian particle dispersion model)Simulating atmospheric transport and distribution of this compound.Anthropogenic sources can significantly impact regional atmospheric this compound concentrations. noaa.govgeomar.de
Global Chemistry Transport ModelInvestigating sensitivity of this compound transport to model resolution and emission location.Coastal emission scenarios lead to higher this compound concentrations in the TTL compared to uniform emissions. copernicus.org
Table 2: Examples of models used for this compound atmospheric distribution and sensitivity analysis.

Aquatic and Terrestrial Distribution

In aquatic and terrestrial environments, the distribution of this compound is primarily governed by its solubility in water and its tendency to adsorb to solid matrices like sediments and soils.

This compound is moderately soluble in water, with a reported solubility of 3.2 g/L at 30 °C wikipedia.org and 3.10 x 10³ mg/L at 25 °C nih.gov. This property allows it to be dissolved and dispersed in aquatic systems. The primary route of human exposure to this compound is through the consumption of chlorinated drinking water, where it is formed as a disinfection byproduct cdc.gov. Concentrations in drinking water are variable but are typically less than 5 µg/L cdc.gov. Due to its moderate solubility, this compound can be removed from the air by dissolving into clouds or raindrops cdc.gov.

This compound exhibits a minor tendency to be adsorbed by soils and sediments cdc.gov. The extent of this adsorption is quantified by the organic carbon/water partition coefficient (Koc). The log Koc for this compound is reported as 2.06, indicating a relatively low potential for adsorption to organic matter in soils and sediments nih.gov. This suggests that this compound is likely to be mobile in groundwater cdc.gov.

Recent research has also investigated the adsorption of this compound onto microplastics, such as polyethylene terephthalate (PET), which are emerging environmental contaminants. Studies have shown that the adsorption capacity of this compound onto PET can be enhanced when the microplastic is exposed to oxidation processes like ozonation and chlorination nih.govmdpi.comnih.gov. The adsorption capacity followed the order of ozonized-chlorinated PET > ozonized PET > pristine PET mdpi.comnih.gov.

ParameterValueReference
Water Solubility (30 °C)3.2 g/L wikipedia.org
Water Solubility (25 °C)3.10 x 10³ mg/L nih.gov
Log Koc (Organic Carbon/Water Partition Coefficient)2.06 nih.gov
Adsorption Capacity on Pristine PET2.43 × 10⁻⁶ μg/μg mdpi.comnih.gov
Adsorption Capacity on Ozonized PET2.58 × 10⁻⁶ μg/μg mdpi.comnih.gov
Adsorption Capacity on Ozonized-chlorinated PET2.64 × 10⁻⁶ μg/μg mdpi.comnih.gov
Table 3: Physicochemical properties of this compound related to its aquatic and terrestrial distribution.

Groundwater Migration and Attenuation

This compound, due to its chemical properties, exhibits a notable potential for mobility within subsurface environments. Its migration through groundwater systems is primarily governed by advection, the process by which solutes are transported by the bulk movement of flowing groundwater. Several studies have indicated that this compound does not strongly adsorb to soil and sediment materials, a factor that contributes to its ability to travel significant distances in aquifers. researchgate.net The organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, has been reported for this compound to be in a range that suggests a low potential for adsorption. researchgate.net This limited interaction with the solid phase of the aquifer matrix means that retardation, the slowing of a contaminant's movement relative to the groundwater flow, is not a significant factor in attenuating this compound concentrations.

The attenuation of this compound in groundwater, or the reduction in its concentration over time and distance, occurs through a combination of physical and biological processes. Dilution, the mixing of contaminated groundwater with uncontaminated water, can lead to a decrease in this compound concentrations. However, destructive attenuation mechanisms, which involve the transformation of the compound, are of greater environmental significance. One of the primary degradation pathways for this compound in subsurface environments is biodegradation, particularly under anaerobic (oxygen-deficient) conditions. researchgate.net Research has shown that this compound can be readily biodegraded in the absence of oxygen. researchgate.net For instance, in studies of aquifer storage and recovery, significant decreases in this compound concentrations have been observed, with degradation under methanogenic conditions being a likely contributor. researchgate.net

Degradation and Transformation Pathways

The environmental persistence of this compound is largely determined by various degradation and transformation processes that occur in different environmental compartments. These pathways include photolytic degradation in the atmosphere and surface waters, chemical hydrolysis, and biotransformation by microorganisms.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a significant process for the breakdown of this compound, particularly in the atmosphere. This process involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the carbon-bromine bonds within the this compound molecule.

The susceptibility of this compound to photolysis is determined by its UV absorption spectrum. This compound absorbs UV radiation in the actinic region (wavelengths greater than 290 nm), which is the portion of the solar spectrum that reaches the troposphere. researchgate.net The efficiency of photolysis is quantified by the absorption cross-section, which is a measure of the probability of a photon being absorbed by the molecule at a specific wavelength. copernicus.orgnasa.govcopernicus.org Studies have precisely measured the UV absorption cross-sections for this compound at various wavelengths and temperatures to accurately model its atmospheric behavior. copernicus.orgnasa.govcopernicus.org

The primary atmospheric loss process for this compound is UV photolysis. researchgate.netcopernicus.orgnasa.govcopernicus.org The absorption of UV light leads to the dissociation of a bromine atom from the this compound molecule. energy.gov This process is a key factor in determining the atmospheric lifetime of this compound. The total global lifetime of this compound in the atmosphere is estimated to be approximately 24 days, with photolytic loss being the dominant removal mechanism. researchgate.net However, the photolysis rate can be influenced by factors such as season and geographic location, with one study indicating that the photolysis rate in the tropical region may be 10–15% lower than previously estimated, leading to a longer lifetime. copernicus.orgnasa.gov Recent research has also revealed that upon interaction with UV light, a significant portion of this compound molecules may undergo isomerization, a rearrangement of their atoms, rather than immediate bond dissociation. energy.gov

Table 1: this compound UV Absorption Cross-Section Data

Wavelength (nm)Temperature (K)Absorption Cross-Section (cm²/molecule)
3002981.50 x 10⁻²²
3202981.15 x 10⁻²³
3402985.50 x 10⁻²⁵
3002609.80 x 10⁻²³
3202606.50 x 10⁻²⁴
3402602.80 x 10⁻²⁵

Note: The data in this table is illustrative and based on findings from scientific literature. Actual values may vary depending on the specific study and experimental conditions.

Chemical Hydrolysis and Halogen Substitution Reactions

In aqueous environments, this compound can undergo chemical hydrolysis, a reaction with water that results in the transformation of the compound. However, this process is generally slow for this compound under typical environmental conditions. chemicalbook.com The estimated hydrolysis half-life of this compound at 25°C and a pH of 7 is on the order of several hundred years, indicating that it is a relatively minor degradation pathway in most natural waters. chemicalbook.com The hydrolysis of this compound involves the substitution of a bromine atom with a hydroxyl group, which can eventually lead to the formation of carbon monoxide and hydrobromic acid. chemicalbook.comchemguide.co.uk

Halogen substitution reactions, more broadly, involve the replacement of one or more bromine atoms in the this compound molecule with another halogen. These reactions are less common in the natural environment but can be relevant in specific industrial or laboratory settings. The principles of nucleophilic substitution reactions govern these transformations, where a nucleophile (an electron-rich species) attacks the carbon atom of the this compound molecule, leading to the displacement of a bromide ion. chemguide.co.uk The reactivity of this compound in such reactions is influenced by the strength of the carbon-bromine bond and the nature of the attacking nucleophile.

Biotransformation Processes in Environmental Compartments

Biotransformation, the alteration of a chemical substance by living organisms, is a crucial process in the environmental fate of this compound. Microorganisms in soil, sediment, and water can degrade this compound through various metabolic pathways.

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways can differ significantly. omicsonline.orgomicsonline.org Generally, this compound is considered to be biodegradable, with anaerobic conditions often favoring more rapid degradation. cdc.gov

Under aerobic conditions, microorganisms can utilize this compound as a carbon source, breaking it down into simpler, less harmful compounds. omicsonline.orgomicsonline.org However, the efficiency of aerobic biodegradation can be variable and may depend on the presence of specific microbial populations with the necessary enzymatic capabilities.

Anaerobic biodegradation of this compound has been observed to be a more significant degradation pathway in many environments. cdc.gov In the absence of oxygen, certain anaerobic bacteria can use this compound as an electron acceptor in a process known as reductive dehalogenation. This process involves the sequential removal of bromine atoms from the this compound molecule. Studies have shown that this compound can be degraded under various anaerobic conditions, including methanogenic (methane-producing) and sulfate-reducing conditions. The breakdown of this compound in anaerobic environments is an important natural attenuation mechanism in contaminated groundwater and sediments. Recent research on the degradation of this compound from the seaweed Asparagopsis taxiformis in the rumen of cattle demonstrated its rapid breakdown to dibromomethane (B42720), highlighting a specific example of anaerobic biotransformation. nih.gov

Microbial Mediated Degradation Mechanisms

This compound (CHBr3) is subject to degradation by various microbial communities in both aerobic and anaerobic environments. The primary mechanism of its microbial degradation is reductive dehalogenation, a process particularly well-documented in anaerobic settings such as the rumen of livestock and certain aquifer conditions.

Under anaerobic conditions, microbial consortia have demonstrated significant efficacy in degrading this compound. A key area of research has been the rumen microbiome, where this compound, often introduced through seaweed supplements like Asparagopsis taxiformis, is rapidly metabolized. researchgate.netescholarship.orgnih.govescholarship.org Studies have shown that this compound acts as an inhibitor of methanogenesis by targeting the enzymes involved in methane production. escholarship.orgcopernicus.orgnih.gov The degradation process is primarily a reductive dehalogenation where this compound is sequentially converted to less halogenated compounds. nih.govnih.gov

The principal transformation product observed is dibromomethane (CH2Br2). researchgate.netescholarship.orgnih.gov Research involving in vitro rumen fermentation has demonstrated that this compound concentrations decrease rapidly, with nearly 90% being degraded within the first three hours of incubation. researchgate.netescholarship.orgnih.govescholarship.org Concurrently, the concentration of dibromomethane increases, peaking around six hours before it, too, begins to degrade, albeit at a much slower rate. researchgate.netescholarship.orgnih.govescholarship.org The half-life of dibromomethane has been observed to be significantly longer than that of this compound, at approximately 775 minutes in one study. nih.gov While it is hypothesized that the degradation could continue to bromomethane (CH3Br) and ultimately methane, the production of bromomethane has not been detected in some key in vitro studies. nih.govoup.com

This reductive dehalogenation is linked to the activity of methanogenic archaea. escholarship.orgnih.gov Enzymes central to the methanogenesis pathway, such as coenzyme M methyltransferase and particularly methyl-coenzyme M reductase (MCR), are believed to catalyze the dehalogenation of this compound. escholarship.orgnih.gov Several strains of methanogens have been identified as being affected by this compound, including Methanobrevibacter smithii, Methanobrevibacter ruminantium, Methanosphaera stadtmanae, and Methanosarcina barkeri. researchgate.netescholarship.orgnih.govescholarship.org

While anaerobic degradation is robust, this compound undergoes only limited biodegradation under aerobic conditions, with studies showing a reduction of 10-25%. cdc.gov However, the rate of aerobic degradation can be enhanced following a period of microbial adaptation. cdc.gov In contrast, significant removal can be achieved in anaerobic environments, such as in continuous-flow biofilm columns, where over 99% reduction of this compound has been reported. cdc.gov

The tables below summarize key findings from research on the microbial degradation of this compound.

Table 1: In Vitro Degradation of this compound in Rumen Fluid

This table illustrates the typical degradation pattern of this compound and the formation of its primary metabolite, dibromomethane, over a 72-hour incubation period based on data from multiple studies.

Time (Hours) This compound (CHBr₃) Concentration Dibromomethane (CH₂Br₂) Concentration Key Observation
0 High Not Detected Initial state.
1-3 Rapid Decrease (~90% degraded) Increasing Rapid degradation of the parent compound. researchgate.netescholarship.orgnih.govescholarship.org
4-6 Very Low / Below Detection Limit Peak Concentration Formation of the primary metabolite peaks. researchgate.netescholarship.orgnih.govescholarship.orgoup.com

Table 2: Microorganisms Implicated in this compound Transformation

This table lists methanogenic archaea whose growth or activity is affected by this compound, suggesting their involvement in its metabolic fate.

Microorganism Phylum Environment Implication
Methanobrevibacter smithii Euryarchaeota Rumen Affected by this compound, suggesting interaction with its metabolic pathways. researchgate.netescholarship.orgnih.govescholarship.org
Methanobrevibacter ruminantium Euryarchaeota Rumen Affected by this compound, suggesting interaction with its metabolic pathways. researchgate.netescholarship.orgnih.govescholarship.org
Methanosphaera stadtmanae Euryarchaeota Rumen Affected by this compound, suggesting interaction with its metabolic pathways. researchgate.netescholarship.orgnih.govescholarship.org
Methanosarcina barkeri Euryarchaeota Rumen, Anaerobic Sludge Known to catalyze reductive dehalogenation of similar compounds. researchgate.netescholarship.orgnih.govescholarship.orgnih.gov
Methanobrevibacter millerae Euryarchaeota Rumen Affected by this compound, suggesting interaction with its metabolic pathways. researchgate.netescholarship.orgnih.govescholarship.org
Methanothermobacter wolfei Euryarchaeota Rumen Affected by this compound, suggesting interaction with its metabolic pathways. researchgate.netescholarship.orgnih.govescholarship.org

Analytical Methodologies for Bromoform Quantification in Environmental Matrices

Chromatographic Techniques for Trace Analysis

Trace analysis of bromoform (B151600) relies on highly sensitive and selective analytical methods capable of detecting minute concentrations in complex environmental samples such as water, air, and soil. Gas chromatography (GC) is the preferred technique for such analyses. nih.gov The selection of the detector system coupled with the GC is critical and is determined by the required sensitivity, selectivity, and the nature of the sample matrix.

Gas chromatography separates this compound from other volatile organic compounds in a sample based on its partitioning between a stationary phase within a chromatographic column and a mobile gaseous phase. Following separation, a detector is used for quantification. Several detectors are suitable for this compound analysis, each with distinct advantages and sensitivities. nih.gov

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography. It operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, which generate a current that is proportional to the amount of the analyte. While robust and providing a wide linear range, the FID is a universal detector for carbon-containing compounds and is not specific to halogenated compounds. Its sensitivity to this compound is therefore lower compared to halogen-specific detectors.

Research Findings: Studies have utilized GC-FID for the analysis of volatile organic compounds, including trihalomethanes. For instance, in the analysis of drinking water, a gas stripping and cryogenic trapping system coupled with GC-FID has been used to detect dibromochloromethane, a related trihalomethane, with a sample detection limit of 0.05 µg/L. nih.gov For the analysis of this compound in air, a method involving coconut shell charcoal sorption and carbon disulfide desorption followed by GC-FID has a reported detection limit of 10 µ g/sample . nih.gov

Table 1: Performance Data for GC-FID in Trihalomethane Analysis

AnalyteMatrixSample PreparationDetection LimitReference
Dibromochloromethane (as a proxy for this compound)Drinking WaterGas stripping and cryogenic trapping0.05 µg/L nih.gov
This compoundAirCoconut shell charcoal sorption, carbon disulfide desorption10 µg/sample nih.gov

Halogen-Sensitive Detectors (HSD), also known as Halide-Specific Detectors, are designed for the selective detection of compounds containing halogen atoms such as bromine, chlorine, and iodine. This selectivity makes them particularly well-suited for the analysis of this compound, as they provide a stronger signal for halogenated compounds while minimizing interference from non-halogenated organic compounds present in the sample.

Research Findings: The U.S. Environmental Protection Agency (EPA) has established methods utilizing GC-HSD for the analysis of trihalomethanes in water. For instance, a purge and trap GC-HSD method has been reported to have a sample detection limit of 0.20 µg/L for this compound in water. nih.gov This enhanced sensitivity and selectivity make HSD a preferable choice over FID for routine monitoring of this compound in environmental samples. nih.gov

Table 2: Performance Data for GC-HSD in this compound Analysis

AnalyteMatrixSample PreparationDetection LimitReference
This compoundWaterPurge and Trap0.20 µg/L nih.gov

The Electron Capture Detector (ECD) is another highly sensitive detector for electrophilic compounds, particularly halogenated organic compounds like this compound. The ECD contains a radioactive source that emits beta particles (electrons), creating a steady current between two electrodes. When an electronegative compound such as this compound passes through the detector, it captures some of the electrons, causing a decrease in the current which is measured as a positive signal.

Research Findings: The high sensitivity of the ECD for halogenated compounds makes it one of the preferred detectors for this compound analysis. nih.gov A study utilizing a pulsed discharge electron capture detector (PDECD) for the analysis of trihalomethanes in water reported a limit of detection (LOD) of 5.3 µg/L for this compound. acs.org Another method employing high-resolution gas chromatography with an electron capture detector (HRGC/ECD) for analyzing drinking water reported a detection limit of less than 0.5 µg/L for this compound. nih.gov

Table 3: Performance Data for GC-ECD in this compound Analysis

AnalyteMatrixAnalytical MethodDetection LimitReference
This compoundWaterGC-PDECD5.3 µg/L acs.org
This compoundDrinking WaterHRGC-ECD&lt;0.5 µg/L nih.gov

When absolute confidence in the identification of this compound is required, Mass Spectrometry (MS) is the method of choice. nih.gov A mass spectrometer ionizes the compounds eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, acting as a chemical fingerprint and allowing for highly specific identification and quantification.

Tandem Mass Spectrometry (MS/MS) offers an even higher level of selectivity and sensitivity. In GC-MS/MS, a specific precursor ion from the initial mass analysis is selected and then fragmented. The resulting product ions are then analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interferences, leading to lower detection limits and more reliable quantification, especially in complex matrices.

Research Findings: Various EPA methods utilize GC-MS for the quantification of this compound in drinking water. One such method reports a method detection limit (MDL) of 0.04 µg/L for this compound. epa.gov Another study using purge and trap GC-MS reported a detection limit of 0.1 µg/L. nih.gov A validation study of a liquid-liquid extraction GC-MS method for trihalomethanes in environmental samples determined the limit of detection (LOD) and limit of quantification (LOQ) for this compound to be less than 0.13 µg/L and 0.40 µg/L, respectively. thermofisher.com While specific detection limits for this compound using GC-MS/MS are not as commonly reported in broad environmental surveys, the technique is increasingly applied for trace component analysis in complex mixtures due to its enhanced selectivity. researchgate.net

Table 4: Performance Data for GC-MS in this compound Analysis

AnalyteMatrixAnalytical MethodDetection Limit (MDL/LOD)Quantification Limit (LOQ)Reference
This compoundDrinking WaterGC-MS (Selected Ion Monitoring)0.04 µg/L- epa.gov
This compoundDrinking WaterPurge and Trap GC-MS0.1 µg/L- nih.gov
This compoundEnvironmental SamplesLLE-GC-MS&lt;0.13 µg/L&lt;0.40 µg/L thermofisher.com

High-Resolution Gas Chromatography (HRGC) utilizes capillary columns, which are long, narrow, open tubes with the stationary phase coated on the inner wall. These columns provide a significantly higher number of theoretical plates compared to packed columns, resulting in much better separation efficiency and resolution of complex mixtures of volatile compounds. This allows for the separation of closely eluting compounds and can lead to more accurate quantification.

Research Findings: HRGC is often coupled with sensitive detectors like ECD for the analysis of halogenated compounds. As mentioned previously, an HRGC-ECD method for the analysis of this compound in drinking water achieved a detection limit of less than 0.5 µg/L. nih.gov The superior separation power of HRGC is particularly advantageous when analyzing environmental samples that may contain a wide range of volatile organic compounds that could potentially interfere with the this compound peak in a lower resolution system.

Gas Chromatography (GC) Coupled with Various Detectors

Sample Preparation and Extraction Methods for Environmental Samples

Effective sample preparation is a critical step for isolating and concentrating this compound from complex environmental samples prior to analysis. nih.govnih.gov This process is essential to remove interfering substances from the matrix and to enhance the sensitivity of the subsequent quantification. nih.gov The selection of an appropriate extraction technique depends on the physical and chemical properties of the sample matrix (e.g., water, soil, air). chromatographyonline.com

Purge-and-trap is a dynamic headspace method and one of the most convenient and widely used procedures for extracting this compound from liquid and solid environmental samples. nih.govenv.go.jp The technique involves bubbling an inert gas, such as helium or nitrogen, through an aqueous sample. nih.govgcms.czepa.gov This process (purging) liberates the volatile this compound from the sample matrix, transferring it from the aqueous phase to the vapor phase. gcms.cz The gas stream is then directed through a trap containing one or more sorbent materials, which retain the this compound. nih.govgcms.cz Commonly used sorbents include graphitized carbon black (e.g., Carbotrap®), porous polymers like 2,6-diphenyl-p-phenylene oxide (Tenax®), silica gel, and charcoal. nih.govclu-in.org

Following the trapping phase, the trap is rapidly heated, and the flow of the inert gas is reversed to backflush the desorbed this compound onto a gas chromatographic column for separation and analysis. nih.gov For solid samples like soil or sediment, a small amount is typically suspended in water within the purging vessel and analyzed in the same manner as a water sample. env.go.jp

Table 1: Research Findings on Purge-and-Trap Methods for this compound Analysis
Sample MatrixAnalytical MethodSample Detection Limit (this compound)Accuracy (% Recovery)Reference
Drinking WaterGC/MS0.1 μg/L89–90%Eichelberger et al. 1990 nih.gov
WaterGC/HSD0.20 μg/L89±9%EPA 1982a nih.gov
WaterGC/MS4.7 μg/L105±16%EPA 1982b nih.gov

Headspace analysis is a simple, rapid, and reproducible technique for the quantification of volatile compounds like this compound. nih.gov The method is based on the principle of phase equilibrium, where a liquid or solid sample is sealed in a vial and heated, allowing the volatile analytes to partition between the sample matrix and the gas phase (headspace) above it. nih.gov A portion of the vapor from the headspace is then sampled and injected into a gas chromatograph for analysis.

A significant consideration in headspace analysis is that the partitioning of the analyte between the sample and the headspace is highly dependent on the nature of the sample matrix. nih.gov Therefore, the method must be calibrated separately for each different type of matrix to ensure accurate quantification. nih.gov This technique has been successfully applied to the analysis of trihalomethanes, including this compound, in drinking water. nih.gov Recent advancements have coupled headspace analysis with techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for high-throughput screening of this compound in water samples, achieving limits of quantitation (LOQs) in the low μg/L range. mdpi.comresearchgate.net

Table 2: Limits of Quantitation for this compound using Headspace-SIFT-MS
CompoundSample MatrixMethod LOQReference
This compoundDrinking Water1 to 2 μg/LSmith et al. mdpi.com

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed directly to a sample or to the headspace above it. nih.govenv.go.jp this compound and other organic analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. nih.gov The fiber is then withdrawn and transferred to the injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. nih.gov

SPME is valued for its simplicity, reduction in solvent use, and versatility, as it can be used for both liquid samples (direct immersion) and the headspace of liquid or solid samples (headspace SPME). nih.govnih.govuwaterloo.ca The choice of fiber coating is critical for efficient extraction; for instance, an 85 µm carboxen/polydimethylsiloxane fiber has been effectively used for the analysis of trihalomethanes, including this compound, in drinking water. nih.gov

Table 3: Example of Headspace-SPME Application for Trihalomethanes
AnalytesSample MatrixSPME FiberAnalytical TechniqueReference
This compound and other THMsDrinking Water85 μm Carboxen/PolydimethylsiloxaneGCBae et al. 2001 nih.gov

Gas stripping coupled with cryogenic trapping is another effective method for isolating and concentrating volatile compounds like this compound from aqueous samples. nih.gov In this technique, a purified inert gas is passed through the water sample in a stripping column. nih.gov The gas removes the volatile this compound from the water, and the effluent gas stream is then passed through a trap cooled to a very low temperature (cryogenic). nih.govresearchgate.net This cold trap, or cryotrap, focuses the analytes by condensing them into a narrow band. researchgate.netglsciences.eu

After the stripping and trapping phase is complete, the cryogenic trap is heated rapidly, releasing the focused band of analytes into the gas chromatograph for analysis. nih.govglsciences.eu This method is highly efficient for concentrating analytes, which can significantly improve detection limits and chromatographic resolution. researchgate.netglsciences.eu The technique has been successfully used to quantify this compound and other volatile halogenated compounds in drinking water, achieving sub-μg/L detection limits. nih.govnih.gov

Table 4: Research Findings on Gas Stripping and Cryogenic Trapping for Halomethane Analysis
AnalytesSample MatrixAnalytical MethodSample Detection LimitAccuracy (% Recovery)Reference
Dibromochloromethane (as an example)Drinking WaterGC/FID0.05 μg/L75±7.7%Djozan and Assadi 1995 nih.gov

Solvent extraction, particularly liquid-liquid extraction (LLE), is a conventional and fundamental technique used to separate this compound from environmental samples. chromatographyonline.comresearchgate.net This method operates on the principle of differential solubility, where this compound is partitioned from the aqueous sample into an immiscible organic solvent in which it is more soluble. chromatographyonline.comenv.go.jp The extraction is typically performed by shaking the water sample and the solvent together in a separatory funnel. env.go.jp

Commonly used solvents for this compound extraction include pentane, hexane, methanol, and methylene chloride. nih.govcreative-biolabs.com The choice of solvent is based on its extraction efficiency for this compound, its immiscibility with water, and its compatibility with the subsequent analytical technique, usually gas chromatography. env.go.jpcreative-biolabs.com For solid matrices like seaweed, a dried and powdered sample can be mixed and shaken with a solvent to extract the this compound. creative-biolabs.com While effective, these methods often require larger volumes of organic solvents compared to microextraction techniques. researchgate.net

Table 5: Example of Solvent Extraction for this compound Analysis
Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitReference
Drinking WaterSolvent extraction with pentaneHRGC/ECD<0.5 μg/LFayad and Iqbal 1985 nih.gov

Method Validation and Performance Metrics (Detection Limits, Precision, Accuracy)

Method validation is a critical process that confirms an analytical method is suitable for its intended purpose. scispace.com Key performance metrics, including detection limits, precision, and accuracy, are established to ensure the reliability and comparability of data. scispace.com

Detection Limit (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero, but not necessarily quantified with acceptable precision and accuracy. gmpinsiders.com

Quantitation Limit (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. gmpinsiders.com

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: The closeness of the agreement between a test result and the accepted reference value. It is often expressed as percent recovery, which is the percentage of a known amount of analyte (spike) that is detected by the analytical method. nih.gov

The validation of analytical methods for this compound quantification involves assessing these parameters across various techniques and matrices. Gas chromatography (GC) coupled with detectors like an electron capture detector (ECD), flame ionization detector (FID), or mass spectrometry (MS) is a preferred technique due to its sensitivity and selectivity for halogenated compounds. cdc.gov Sample preparation methods such as purge-and-trap, headspace analysis, and solvent extraction are commonly employed to isolate the volatile this compound from the sample matrix. cdc.gov

The performance of these methods varies depending on the complexity of the matrix and the specific analytical instrumentation used. For instance, a single-laboratory validation of a GC-MS method for quantifying this compound in freeze-dried seaweed demonstrated a lower limit of quantitation of 0.26 mg/g. acs.org Another method for determining this compound in workplace air using GC after solvent desorption reported a detection limit of 0.17 μg/ml, with relative standard deviations for precision ranging from 1.7% to 6.3%. researchgate.net

The following table summarizes performance metrics for various analytical methods used to quantify this compound in environmental samples.

Table 1: Method Validation and Performance Metrics for this compound Quantification

Sample Matrix Preparation Method Analytical Method Sample Detection Limit Accuracy (% Recovery)
Drinking Water Purge and trap, thermal desorption GC/MS 0.1 μg/L 89–100%
Drinking Water Solvent extraction with pentane HRGC/ECD <0.5 μg/L Not Reported
Drinking Water Gas stripping and cryogenic trapping GC/FID 0.05 μg/L 75 ± 7.7%
Water Purge and trap GC/HSD 0.20 μg/L 89 ± 9%
Water Purge and trap GC/MS 4.7 μg/L 105 ± 16%
Air Carbotrap/Carboxen adsorption, thermal desorption GC/MS 0.02 ppbv 95–102%
Air Coconut shell charcoal sorption, carbon disulfide desorption GC/FID 10 μg/sample 14.0%

This table was generated using data from multiple sources. nih.gov

Application to Diverse Environmental Matrices (Air, Water, Soil, Biota, Wastewater)

Analytical methodologies for this compound are applied to a wide range of environmental matrices, each presenting unique challenges for extraction and quantification. unisa.edu.au The choice of method depends on the matrix, the expected concentration of this compound, and the required level of sensitivity and accuracy.

Air For air analysis, this compound is typically collected by drawing a known volume of air through a sorbent tube. nih.gov Common sorbents include activated carbon, Carbotrap®, and Tenax®. cdc.govresearchgate.net After collection, the trapped this compound is desorbed, either thermally or using a solvent like carbon disulfide, and then analyzed by GC. nih.govresearchgate.net A method involving adsorption on a Carbotrap/Carboxen cartridge followed by thermal desorption and GC/MS analysis has achieved a detection limit of 0.02 ppbv with 95–102% accuracy. nih.gov Atmospheric mixing ratios of this compound have been measured in various locations, with urban air samples showing an average of 68.5 ± 26.3 ppt (B1677978). researchgate.net

Water this compound is frequently found in chlorinated drinking water as a disinfection byproduct. cdc.gov The U.S. Environmental Protection Agency (EPA) has established standard methods for its analysis, often involving purge-and-trap concentration followed by GC with various detectors. nih.gov For example, EPA Method 8010 uses a halogen-specific detector (HSD) or electrolytic conductivity detector, achieving a detection limit of 0.20 µg/L in water. nih.govnih.gov Another approach, membrane inlet mass spectrometry (MIMS), allows for the direct introduction of volatile organic compounds from water into the mass spectrometer. cdc.gov Concentrations in treated drinking water typically range from <1 to 10 µg/l, though higher values can be found. nih.gov

Soil The analysis of this compound in solid matrices like soil and sediment generally requires an initial extraction step to separate the analyte from the solid phase. nih.gov A common procedure involves extraction with an organic solvent, such as methanol. nih.govcreative-biolabs.com The resulting extract can then be analyzed using the same purge-and-trap GC/MS methods applied to water samples. nih.gov The practical quantification limit for this compound using EPA Method 8240 is 5 µg/l for soil and sediment samples. nih.gov

Biota Quantifying this compound in biological tissues, or biota, is crucial for understanding its bioaccumulation and ecological impact. The red seaweed Asparagopsis, which naturally produces high concentrations of this compound, is a matrix of significant interest. unisa.edu.auanalyticalservices.tas.gov.au Sample preparation for seaweed typically involves freeze-drying to remove moisture, followed by extraction with a solvent like methanol or hexane. acs.orgcreative-biolabs.com The extract is then analyzed, commonly by GC-MS. creative-biolabs.com A validated GC-MS method for Asparagopsis reported a limit of quantitation of 0.26 mg/g in freeze-dried material. acs.org this compound has also been detected in animal tissues and milk. analyticalservices.tas.gov.auresearchgate.net

Wastewater Monitoring this compound in wastewater is important for assessing the effectiveness of treatment processes and the impact of discharged effluent on receiving waters. This compound can be present in both the influent and effluent of wastewater treatment plants. cdc.gov Analysis is typically performed using purge-and-trap GC/MS. nih.gov A study of New York City wastewater treatment plants detected this compound at various stages of the treatment process. Concentrations ranged from 0.4–10 µg/L in raw influent and 0.2–12 µg/L in final plant effluent. cdc.gov

Table 2: this compound Analysis in Diverse Environmental Matrices

Matrix Analytical Method Typical Concentrations / Detection Limits
Air GC/MS with thermal desorption 0.02 ppbv (Detection Limit) nih.gov
Drinking Water Purge-and-trap GC/MS <1 to 10 µg/L nih.gov
Soil/Sediment Methanol extraction, Purge-and-trap GC/MS 5 µg/L (Quantification Limit) nih.gov
Biota (Seaweed) Solvent extraction, GC-MS 1.39 - 2.04 mg/g researchgate.net
Wastewater Effluent Purge-and-trap GC/MS 0.2–12 µg/L cdc.gov

This table was generated using data from multiple sources.

Ecological Implications and Environmental Interactions of Bromoform

Bioaccumulation and Bioconcentration in Aquatic Biota

The potential for bromoform (B151600) to accumulate in aquatic organisms is a key aspect of its environmental profile. Studies have focused on its movement into and out of marine species and its potential to be transferred through the food web.

Research into the bioaccumulation of this compound has shown that its uptake and elimination by marine species are generally rapid processes. A 28-day uptake and 28-day depuration study was conducted on five different marine species to understand these dynamics. unt.eduunt.edu The findings indicated that this compound was present in the tissues of all exposed animals within 24 hours. unt.educore.ac.uk Subsequently, the compound was depurated from the organisms within 24 to 48 hours after the exposure ceased. unt.eduunt.educore.ac.uk

The pattern of accumulation varied between species. In mollusk species such as the littleneck clam (Protothaca staminea), the eastern hard clam (Mercenaria mercenaria), and the eastern oyster (Crassostrea virginica), tissue concentrations of this compound initially rose above the ambient water concentrations during the first week of exposure. unt.educore.ac.uk Following this initial period, the tissue levels decreased to concentrations approximately equal to those in the surrounding water. unt.educore.ac.uk

Uptake and Depuration Dynamics of this compound in Marine Species

SpeciesCommon NameUptake PeriodDepuration PeriodBioaccumulation Pattern
Protothaca stamineaLittleneck ClamRapid (within 24 hrs)Rapid (24-48 hrs)Initial accumulation above water concentration, then dropped to match water concentration. unt.educore.ac.uk
Mercenaria mercenariaEastern Hard Clam (Quahog)Rapid (within 24 hrs)Rapid (24-48 hrs)Initial accumulation above water concentration, then dropped to match water concentration. unt.educore.ac.uk
Crassostrea virginicaEastern OysterRapid (within 24 hrs)Rapid (24-48 hrs)Initial accumulation above water concentration, then dropped to match water concentration. unt.educore.ac.uk
Penaeus aztecusBrown ShrimpRapid (within 24 hrs)Rapid (within 48 hrs)Initial accumulation above water concentration, then fell to a stable level (~0.4 µg/g) independent of water concentration. unt.educore.ac.uk
Brevoortia tyrannusAtlantic MenhadenRapid (within 24 hrs)Rapid (within 48 hrs)Initial accumulation above water concentration, then fell to a stable level (~0.4 µg/g) independent of water concentration. unt.educore.ac.uk

The transfer of contaminants through the food web is a critical consideration for ecosystem health. While microbial biofilms are known to accumulate contaminants and facilitate their transfer into the food web, specific research on the trophic transfer of this compound in natural aquatic food webs is limited. nih.gov

However, studies involving the use of the red seaweed Asparagopsis taxiformis, which naturally produces high levels of this compound, as a feed supplement for livestock provide evidence for trophic transfer. foodlegal.com.aunih.gov When lactating dairy cows were fed a diet containing this seaweed, this compound was detected in their milk and urine. nih.gov In one study, this compound levels in milk ranged from 6 to 35 µg/L across different treatment groups. nih.gov This demonstrates a clear pathway for the transfer of this compound from a primary producer (macroalgae) to a primary consumer (ruminant), and subsequently into products like milk. foodlegal.com.aunih.gov Although this occurs in a terrestrial agricultural system, it confirms that this compound can be transferred from a dietary source into animal tissues and products.

Impacts on Marine Primary Producers and Ecosystem Function

Marine primary producers, such as phytoplankton and macroalgae, form the base of most aquatic food webs. The effects of this compound on these organisms can have cascading impacts on the entire ecosystem.

This compound has been shown to have toxic effects on some marine microalgae. Early studies indicated that this compound concentrations greater than 32 mg/L caused a 50% reduction in cell division for several phytoplankton species, including Skeletonema costatum, Thalassiosira pseudonana, Glenodinium halli, and Isochrysis galbana. researchgate.net More recent research on the marine diatom Chaetoceros lorenzianus showed that exposure to this compound concentrations ranging from 50 to 1000 µg/L could also have a significant impact. researchgate.net

In contrast to its toxicity to some phytoplankton, this compound is prolifically produced by other marine primary producers, particularly macroalgae (seaweeds). nih.govcopernicus.org The red alga Asparagopsis taxiformis is an exceptional producer, with this compound concentrations reaching 1% to 5% of the alga's dry weight. nih.gov In these organisms, this compound is thought to play a defensive role, protecting the alga from colonization by epiphytic bacteria. nih.gov The production of this compound by macroalgae like the Giant Kelp (Macrocystis pyrifera) is influenced by environmental factors such as light and photosynthetic activity. researchgate.net

Effects of this compound on Marine Microalgae

SpeciesEffectConcentration
Skeletonema costatum50% reduction in cell division> 32 mg/L
Thalassiosira pseudonana50% reduction in cell division> 32 mg/L
Glenodinium halli50% reduction in cell division> 32 mg/L
Isochrysis galbana50% reduction in cell division> 32 mg/L
Chaetoceros lorenzianusSignificant toxicological impact50-1000 µg/L

The presence of this compound in seawater can influence the composition and activity of marine microbial communities. In an incubation experiment using this compound-enriched subarctic surface seawater, significant changes in the bacterial community were observed over 28 days. nih.gov The study noted increases in dibromomethane (B42720) concentrations, suggesting bacterial dehalogenation of the this compound. nih.gov The dominant bacterial genotypes that flourished in the this compound-enriched environment included members of the genera Roseobacter, Lentibacter, and Amylibacter, as well as methylotrophs from the genus Methylophaga and the family Methylophilaceae. nih.gov This indicates that specific bacterial phylotypes respond to the presence of this compound and are involved in its transformation processes in seawater. nih.gov

Role in Atmospheric Chemistry and Stratospheric Ozone Dynamics

This compound released from the ocean is a significant contributor to the atmospheric budget of reactive bromine, which plays a role in ozone chemistry. nih.govnasa.govcore.ac.uk As a very short-lived substance (VSLS) with an atmospheric lifetime of approximately 17 days, its impact is dependent on the location and strength of its emissions. copernicus.orgcopernicus.org

The primary sources of atmospheric this compound are natural, originating from marine phytoplankton and macroalgae. nih.govcopernicus.orgcopernicus.org However, anthropogenic activities, such as the chlorination of cooling water in power plants and desalination plants, also contribute to its release. sciencealert.com Once volatilized into the atmosphere, this compound is broken down by sunlight (photolysis) and reacts with hydroxyl (OH) radicals. nasa.gov These processes release reactive bromine atoms (Br) and bromine monoxide (BrO), collectively known as BrOₓ, into the atmosphere. core.ac.uk

These reactive bromine species can catalytically destroy ozone in both the troposphere and the stratosphere. copernicus.orgcopernicus.org The transport of this compound and its degradation products into the stratosphere is most efficient in tropical regions, where strong convective currents can rapidly lift surface air to higher altitudes. core.ac.ukresearchgate.net Although this compound is not regulated under the Montreal Protocol due to its predominantly natural sources and short lifetime, its contribution to stratospheric ozone depletion is significant. sciencealert.comresearchgate.net The presence of this natural bromine source enhances the ozone-depleting potential of anthropogenic chlorine, meaning that natural bromine has a greater impact on the ozone layer now than in the pre-industrial era. core.ac.uk

Contribution to Reactive Bromine Species (BrOx) in Troposphere and Stratosphere

This compound (CHBr3) is a significant natural contributor of bromine to the atmosphere, playing a crucial role in atmospheric chemistry. researchgate.netnoaa.gov Primarily produced by marine organisms like seaweed and phytoplankton, this compound is volatile and released from the ocean surface into the troposphere. researchgate.netnoaa.govcopernicus.org Once in the atmosphere, it undergoes chemical reactions, primarily photolysis (breakdown by sunlight) and oxidation by hydroxyl radicals (OH), which release bromine atoms. researchgate.netnasa.gov

These bromine atoms are highly reactive and initiate a series of catalytic reactions that form other reactive bromine species, collectively known as BrOx (which includes bromine monoxide, BrO, and other bromine compounds). copernicus.org This process is a key part of the atmospheric bromine cycle. The presence of BrOx in both the troposphere and stratosphere has significant implications for atmospheric composition, particularly for ozone concentrations. copernicus.orgcopernicus.org

In the troposphere, BrOx radicals can lead to the destruction of ozone, a key component of smog and a greenhouse gas at this atmospheric level. copernicus.org The reactions involving BrOx can also influence the oxidizing capacity of the troposphere, affecting the lifetimes of other important atmospheric gases.

Modeling Ozone Depletion Potential (ODP) and Stratospheric Bromine Loading

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone relative to a reference compound, typically CFC-11. For short-lived substances like this compound, the ODP is not a single global value but varies significantly depending on the location and season of emission. copernicus.org This is because the likelihood of a this compound molecule reaching the stratosphere depends on how quickly it is transported upwards before it is chemically destroyed in the troposphere.

Emissions from tropical regions, where atmospheric convection is strong, have a much higher ODP than emissions from higher latitudes. copernicus.org Models have been developed to calculate ODP-weighted emissions, which consider these geographical and seasonal variations. copernicus.orgresearchgate.net These models show that ODP-weighted emissions are highest in areas where strong oceanic sources of this compound coincide with high-reaching convective activity, such as the Maritime Continent and the western Pacific Ocean. researchgate.net

Current estimates suggest that this compound and other very short-lived brominated substances (VSLSs) contribute a significant amount of bromine to the stratosphere. noaa.gov Three-dimensional chemistry and transport models are used to simulate the distribution of this compound and its contribution to stratospheric bromine loading. nasa.gov These models indicate that the inclusion of this compound increases the simulated stratospheric mass of reactive bromine (Bry) by approximately 15% compared to models that only include long-lived organic bromine compounds. nasa.gov The bromine from this compound reaches the stratosphere through two main pathways: direct transport of the this compound molecule followed by its destruction in the stratosphere, and the transport of its degradation products that were formed in the troposphere. nasa.gov

Emerging Environmental Applications and Mitigation Considerations

This compound's Role in Methane Emission Reduction Strategies for Ruminant Livestock via Seaweed Feed

An emerging area of environmental research is the use of this compound, naturally present in certain seaweeds, to reduce methane emissions from ruminant livestock such as cattle. acs.orgresearchgate.net Methane is a potent greenhouse gas, and a significant portion of anthropogenic methane emissions comes from the digestive processes of these animals, specifically from a stomach compartment called the rumen. agfundernews.com

Certain species of red seaweed, particularly Asparagopsis taxiformis and Asparagopsis armata, produce high concentrations of this compound as a natural defense mechanism. acs.orgsciopen.comnih.gov When these seaweeds are used as a feed additive for cattle, the this compound they contain inhibits the enzymes responsible for the final step of methane production by microbes (methanogens) in the rumen. acs.orgsciopen.com This leads to a substantial reduction in the amount of methane the animals release through burping. agfundernews.com

Research has shown that supplementing cattle feed with small amounts of Asparagopsis can lead to significant reductions in methane emissions, with some studies reporting decreases of over 95%. agfundernews.comnih.gov The effectiveness of the seaweed is largely attributed to its this compound content. nih.gov

Below is a data table summarizing the methane reduction effects observed in a study comparing Asparagopsis armata biomass with an equivalent dose of pure this compound.

Treatment (in vitro)Methane Reduction (%)
0.25% Asparagopsis armata biomass62.5%
0.50% Asparagopsis armata biomass95.6%
This compound equivalent to 0.25% biomass23.0%
This compound equivalent to 0.50% biomass59.6%

Interestingly, studies have indicated that using the whole seaweed is more effective at reducing methane than using an equivalent amount of isolated this compound. agfundernews.com This suggests that other compounds within the seaweed may work synergistically with this compound to enhance its methane-inhibiting effects. agfundernews.com

While this strategy shows great promise for mitigating a significant source of greenhouse gas emissions, there are considerations that require further research. sciopen.com These include the long-term effects on animal health and productivity, the potential for this compound residues in animal products, and the environmental implications of large-scale seaweed cultivation. sciopen.com

Environmental Management and Remediation Strategies for Bromoform

Control of Bromoform (B151600) Formation in Water Treatment Processes

The formation of this compound during water disinfection is a complex process influenced by numerous factors. fwrj.com this compound is one of four regulated trihalomethanes (THMs) that can form when chlorine reacts with natural organic matter (NOM) in the presence of bromide ions in the source water. fwrj.comnih.gov Controlling the formation of this compound and other disinfection byproducts (DBPs) is a critical aspect of providing safe drinking water.

The concentration and speciation of THMs, including this compound, are heavily dependent on specific water quality characteristics and disinfection conditions. fwrj.com Key parameters that can be optimized to control this compound formation include the concentration of precursors, disinfectant dose, contact time, pH, and temperature. fwrj.comcore.ac.uk

Bromide Concentration : The presence of bromide is a prerequisite for this compound formation during chlorination. fwrj.com Higher concentrations of bromide in the source water lead to a shift in THM speciation, favoring the formation of more brominated compounds like this compound. fwrj.comnih.gov For instance, this compound became the dominant THM species when bromide concentration was increased to 30 μmol/L. fwrj.com

pH : Higher pH levels significantly promote the formation of THMs. fwrj.com Studies have shown that increasing the pH from 5 to 10 can increase THM concentration by a factor of 1.6 to 2.8 over a 24-hour contact time. fwrj.com

Temperature and Contact Time : THM formation increases with both higher temperatures and longer reaction times. fwrj.comcore.ac.uk The reaction exhibits a rapid initial phase within the first few hours, followed by a more steady increase. fwrj.com

Chlorine Dose : The dose of chlorine applied directly impacts THM formation. fwrj.comnih.gov The concentration of total chlorinated DBPs is primarily affected by the chlorine dose and the amount of total organic carbon (TOC) present. nih.gov

Impact of Disinfection Parameters on Trihalomethane (THM) Formation

ParameterEffect on THM FormationOptimization Strategy
Bromide Ion Concentration Higher bromide levels lead to a shift toward more brominated THMs, including this compound. fwrj.comSource water protection to reduce bromide; adjusting treatment to manage speciation. fwrj.com
pH Level Formation increases significantly at higher pH values. fwrj.comLowering the pH during disinfection where feasible. epa.gov
Temperature Higher temperatures increase the rate of formation. fwrj.comcore.ac.ukSeasonal adjustments to treatment processes.
Contact Time Longer contact between chlorine and organic precursors leads to higher THM levels. fwrj.comnih.govOptimizing the point of chlorination to reduce contact time before distribution. epa.gov
Chlorine Dose Higher chlorine doses generally result in higher THM formation. fwrj.comnih.govUsing the minimum effective chlorine dose to achieve disinfection goals.

To mitigate the formation of this compound and other DBPs associated with chlorine, many water treatment facilities evaluate alternative disinfectants. epa.govwa.gov These alternatives have different chemical properties and reaction pathways with organic matter, often resulting in a different DBP profile. researchgate.net

Chloramines : Formed by combining chlorine and ammonia, chloramines are a common alternative. They are less reactive than free chlorine and thus form lower levels of THMs and haloacetic acids (HAAs). wa.gov However, they are also less powerful disinfectants, particularly against viruses and protozoa. wa.gov

Chlorine Dioxide (ClO₂) : This disinfectant is more effective than chlorine against many microorganisms and forms fewer THMs and HAAs. nih.govwa.gov In one instance, when a treatment facility switched from chlorine to chlorine dioxide, this compound was no longer detected. nih.gov

Ozone (O₃) : Ozone is a very powerful disinfectant and oxidant that can be used for primary disinfection. wa.govresearchgate.net While it does not produce THMs itself, it can generate other byproducts like bromate (B103136), especially in water with high bromide concentrations. researchgate.netnih.gov Preozonation followed by a secondary disinfectant like chloramine can reduce the formation of chlorinated DBPs. researchgate.net

Comparison of Alternative Disinfectants for DBP Control

DisinfectantAdvantages in DBP ControlDisadvantages/Other Considerations
Chloramines Forms fewer THMs and HAAs than chlorine. wa.govLess effective disinfectant than chlorine; can form other byproducts like NDMA. wa.govresearchgate.net
Chlorine Dioxide Forms significantly fewer THMs and HAAs. nih.govwa.govCan form byproducts like chlorite and chlorate; generated on-site.
Ozone Does not form halogenated DBPs like this compound. epa.govCan form bromate in the presence of bromide; no residual protection. researchgate.net
UV Radiation Does not form DBPs. researchgate.net Results in the lowest DBP concentrations overall. researchgate.netNo residual protection; requires a secondary disinfectant for the distribution system. wa.gov

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are treatment technologies designed to degrade recalcitrant organic pollutants through the generation of highly reactive radical species, most notably the hydroxyl radical (•OH). mdpi.commdpi.commdpi.com These processes are employed to remediate water already contaminated with compounds like this compound.

Ozone can degrade organic contaminants, but its effectiveness can be significantly enhanced by combining it with hydrogen peroxide (H₂O₂), a process known as peroxone. researchgate.netresearchgate.net This combination accelerates the decomposition of ozone to produce hydroxyl radicals, which are more powerful and less selective oxidants than ozone alone. researchgate.net

The addition of H₂O₂ can improve the degradation of certain pollutants and simultaneously control the formation of ozonation byproducts like bromate. researchgate.net Research has shown that the O₃/H₂O₂ system can increase the degradation efficiency of various micropollutants. nih.gov The optimal ratio of H₂O₂ to O₃ is a critical parameter for maximizing the process's efficiency. researchgate.netresearchgate.net While ozonation alone can be effective, the addition of H₂O₂ and/or Fe(II) ions can accelerate the degradation of certain industrial pollutants from minutes to seconds. mdpi.com

UV irradiation combined with hydrogen peroxide (UV/H₂O₂) is a widely used AOP. mdpi.commdpi.com In this process, UV light cleaves the H₂O₂ molecule to generate hydroxyl radicals, which then attack and degrade organic pollutants. researchgate.net The UV/H₂O₂ process has demonstrated effectiveness in breaking down a variety of contaminants. mdpi.commdpi.com

However, its efficacy against this compound specifically can be limited. One study found that after UV/H₂O₂ treatment, the concentrations of chloroform (B151607) and bromodichloromethane (B127517) were significantly reduced, while the concentration of this compound showed almost no reduction. mdpi.com The efficiency of degradation in UV-AOPs is influenced by the water matrix; the presence of substances like humic acid, chloride, and bicarbonate ions can decrease the degradation efficiency. mdpi.com

The Fenton reaction involves the use of ferrous iron (Fe²⁺) as a catalyst to decompose hydrogen peroxide into hydroxyl radicals. researchgate.netresearchgate.net This process is a potent AOP for treating various hazardous chemicals. researchgate.net The efficiency of the Fenton process is highly dependent on operational parameters such as pH (typically most effective in acidic conditions), and the concentrations of iron and H₂O₂. researchgate.netmdpi.com

The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. researchgate.netnih.gov The light accelerates the regeneration of Fe²⁺ from Fe³⁺, thereby speeding up the entire catalytic cycle and increasing the production of hydroxyl radicals. researchgate.net This makes the photo-Fenton process one of the most efficient AOPs for the degradation of recalcitrant organic pollutants. researchgate.netnih.gov The process has been shown to be effective in degrading a wide range of compounds, and under optimal conditions, can achieve very high removal rates in short time frames. mdpi.comnih.gov

Bioremediation Approaches for this compound Contaminationp2infohouse.orgresearchgate.netmdpi.comtennessee.edumdpi.comiastate.edu

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. For this compound contamination, this approach offers a potentially sustainable and cost-effective solution.

In-Situ and Ex-Situ Bioremediation Techniquesmdpi.comtennessee.eduiastate.edu

Bioremediation techniques can be broadly categorized as in-situ or ex-situ, depending on where the treatment occurs.

In-situ bioremediation involves treating the contaminated material in its original location. frontiersin.orgnih.gov This approach is generally less expensive as it avoids excavation and transportation costs. nih.gov Common in-situ techniques include bioventing (stimulating aerobic biodegradation in the unsaturated zone by injecting air) and biosparging (injecting air below the water table to promote aerobic degradation). frontiersin.org For contaminants like this compound, which can be degraded under anaerobic conditions, in-situ strategies would focus on creating an environment conducive to anaerobic microbial activity. rjlbpcs.comnih.gov This could involve the addition of electron donors and nutrients to stimulate the native microbial population. rjlbpcs.com However, the effectiveness of in-situ bioremediation can be limited by the ability to evenly distribute amendments and control environmental conditions throughout the contaminated zone. frontiersin.org

Ex-situ bioremediation involves the excavation of contaminated soil or pumping of contaminated groundwater for treatment at the surface. frontiersin.orgnih.gov This allows for greater control over the treatment process, including temperature, pH, nutrient levels, and microbial populations. ucdavis.edu Common ex-situ techniques include:

Biopiles: Excavated soil is piled and amended with nutrients and aerated to enhance microbial activity. vertasefli.co.uk

Windrows: Similar to biopiles, but the soil is periodically turned to improve aeration and distribute nutrients. vertasefli.co.uk

Bioreactors: Contaminated soil or water is treated in enclosed vessels where conditions can be precisely controlled to optimize biodegradation. ucdavis.edu

Landfarming: Contaminated soil is spread over a lined treatment area and tilled to promote aeration and biodegradation. vertasefli.co.uk

Bioaugmentation and Biostimulation Strategiesresearchgate.nettennessee.edu

To enhance the rate and extent of this compound biodegradation, bioaugmentation and biostimulation strategies can be employed.

Biostimulation involves modifying the subsurface environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. nih.govitrcweb.org This is often achieved by adding limiting nutrients, electron acceptors (like oxygen for aerobic processes), or electron donors (like organic substrates for anaerobic processes). nih.gov For the anaerobic degradation of this compound, biostimulation might involve the addition of simple organic compounds to fuel the metabolic activity of dehalogenating bacteria. rjlbpcs.com

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with known capabilities to degrade the target contaminant. nih.govnih.gov This approach is particularly useful when the native microbial population lacks the necessary degradative pathways or when the contaminant is highly recalcitrant. nih.gov For this compound, this could involve the addition of cultures of organohalide-respiring bacteria. nih.gov The success of bioaugmentation depends on the ability of the introduced microorganisms to survive, acclimate, and compete with the indigenous microflora in the contaminated environment. nih.gov

Recent research suggests that a combination of both strategies can be effective. nih.gov However, the selection of the appropriate strategy depends on site-specific conditions, including the existing microbial community and the nature and concentration of the contaminants. nih.gov

Role of Specific Microbial Communities (e.g., Sulfate-Reducing Bacteria, Organohalide-Respiring Bacteria)p2infohouse.orgmdpi.com

Specific groups of anaerobic bacteria play a crucial role in the natural attenuation and engineered bioremediation of halogenated compounds like this compound.

Sulfate-Reducing Bacteria (SRB): These bacteria are widespread in anaerobic environments and utilize sulfate (B86663) as a terminal electron acceptor for the oxidation of organic compounds. tennessee.edu Some SRB have been shown to be capable of dehalogenating aliphatic halogens through co-metabolic processes. nih.gov One study on the degradation of this compound in rumen fluid, a highly anaerobic environment, suggested the potential involvement of SRB in its transformation. nih.gov The study observed rapid degradation of this compound with a half-life of 26 minutes in biotic rumen fluid, a rate more than three times faster than in the abiotic control. nih.gov

Organohalide-Respiring Bacteria (OHRB): This specialized group of anaerobic bacteria can use halogenated organic compounds as terminal electron acceptors in a process called organohalide respiration, which is a form of anaerobic respiration. nih.govwikipedia.orgresearchgate.net This process is highly efficient for the detoxification of many halogenated contaminants. nih.gov Genera such as Dehalococcoides are well-known for their ability to reductively dehalogenate chlorinated ethenes. While specific studies on the debromination of this compound by pure cultures of OHRB are limited, the fundamental mechanism of reductive dehalogenation is applicable. wikipedia.org The process involves the sequential removal of halogen atoms, with hydrogen often serving as the electron donor. wikipedia.org Research on the debromination of other brominated compounds, such as hexabromocyclodododecane, by novel organohalide-respiring bacteria suggests the potential for similar pathways to be involved in this compound degradation.

The table below summarizes findings from a study on this compound degradation in a mixed microbial environment.

Degradation of this compound in Rumen Fluid nih.gov
ParameterValue
Half-life in biotic rumen fluid26 minutes
Primary degradation productDibromomethane (B42720)
Potential microbial contributorsMethanogens, Acetogenic bacteria, Sulfate-reducing bacteria

Physical and Chemical Removal Technologies from Water

Beyond biological treatments, several physical and chemical technologies are effective for removing this compound from contaminated water.

Adsorption Processes (e.g., Activated Carbon)

Adsorption onto activated carbon is a widely used and effective technology for the removal of a broad range of organic contaminants from water, including trihalomethanes like this compound. nih.gov Granular activated carbon (GAC) is commonly employed in packed bed filters for this purpose. The high surface area and porous structure of activated carbon provide numerous sites for organic molecules to adsorb. nih.gov

Research has shown that the adsorption capacity for trihalomethanes on GAC increases with the degree of bromination; therefore, this compound is generally more readily adsorbed than chloroform. nih.gov The effectiveness of GAC for this compound removal depends on the type of activated carbon (e.g., bituminous coal-based vs. coconut shell-based), its physical and chemical properties (surface area, pore size distribution), and the operating conditions (contact time, water matrix).

The adsorption characteristics of this compound onto activated carbon can be described by adsorption isotherm models, such as the Freundlich and Langmuir models. The Freundlich isotherm is often used to describe heterogeneous surface adsorption. One study comparing two different GACs for the competitive adsorption of chloroform and this compound found that the Freundlich model provided a good fit for the experimental data, with R² values greater than 0.95. The study also confirmed the higher adsorption capacity for this compound compared to chloroform on both types of activated carbon.

The following tables present data from studies on the adsorption of this compound onto different types of activated carbon.

Freundlich Isotherm Constants for this compound Adsorption on Granular Activated Carbon (GAC)
GAC TypeFreundlich Constant (K) [(µg/g)(L/µg)¹/ⁿ]Freundlich Exponent (1/n)Reference
Calgon F200 (Bituminous)10.600.74 frontiersin.org
Norit GCN1240 (Coconut)Not specifiedNot specified frontiersin.org
Adsorption Capacity of Different Granular Activated Carbons for Trihalomethanes (THMs) nih.gov
GAC TypeAdsorbed THMs (g THM/kg GAC)Bed Volumes Treated
Chemviron0.24,500
Norit0.14Not specified

Membrane Separation Technologies (e.g., Reverse Osmosis)

Membrane separation technologies, particularly reverse osmosis (RO), represent a significant strategy in the management and remediation of this compound-contaminated water sources. Reverse osmosis operates on the principle of applying pressure to a solution to force the solvent (in this case, water) through a semi-permeable membrane, leaving behind solutes and contaminants like this compound. The effectiveness of this process is contingent upon a variety of factors including the properties of the membrane, the operational parameters of the system, and the chemical characteristics of the contaminant itself.

Detailed research has demonstrated that the removal of this compound and other trihalomethanes (THMs) by reverse osmosis is a complex process influenced by factors such as molecular weight, hydrophobicity, and the potential for the compound to adsorb to the membrane surface. researchgate.netnih.gov

Research Findings on this compound Rejection by Reverse Osmosis

Studies investigating the efficacy of various commercial reverse osmosis (RO) and nanofiltration (NF) membranes have provided valuable insights into their this compound rejection capabilities. In one such study, the rejection of this compound was evaluated using several membrane types, including XLE, NF-90, and TFC-HR membranes. The initial findings were promising, showing a high rejection rate for this compound. researchgate.net

Initially, the rejection of this compound was approximately 90% across the tested membranes. This high initial removal is attributed in part to this compound's larger molecular weight (253 Daltons) compared to other smaller molecules. Another contributing factor is its hydrophobic nature, indicated by a log K_ow value of 2.40, which can lead to stronger interactions with certain membrane materials. researchgate.net

However, the research also revealed a significant decrease in rejection efficiency over time. After approximately five hours of continuous operation, the rejection of this compound by all three membranes decreased substantially, stabilizing in the range of 35% to 45%. The TFC-HR reverse osmosis membrane demonstrated the lowest rejection efficiency among those tested. This decline is thought to be due to the partitioning of the solutes through the membranes over time. researchgate.netnih.gov

The presence of natural organic matter (NOM) in the feed water can also influence the rejection of compounds like this compound. Research has shown that NOM can affect membrane performance, although the specific impacts on this compound rejection can vary. nih.gov

The operational parameters of the reverse osmosis system also play a critical role in the removal efficiency of this compound. Factors such as the applied pressure, the temperature of the feed water, and the pH of the solution can all impact the performance of the membrane. dupont.com

Pressure: An increase in the transmembrane pressure generally leads to a higher rejection of solutes, including this compound. This is because higher pressure increases the water flux through the membrane at a faster rate than the transport of the contaminant. dupont.comnetsolwater.com

Temperature: Water temperature affects both the water flux and the salt rejection of RO membranes. An increase in temperature can lead to an increase in water flux due to a higher diffusion rate of water through the membrane. However, it can also result in a lower rejection of salts and other contaminants. dupont.com

pH: The pH of the feed water can influence the surface charge of the membrane and the speciation of certain contaminants, which in turn can affect their rejection. For a non-ionic compound like this compound, the effect of pH on its direct rejection is generally less pronounced compared to ionizable organic compounds. researchgate.net

The following interactive data tables summarize the findings from research on this compound rejection by different reverse osmosis membranes and the general effects of operational parameters on RO performance.

Membrane TypeInitial this compound Rejection (%)Stabilized this compound Rejection (after 5 hours) (%)Nominal Feed Concentration (µg/L)Operating pH
XLE9035-451008.0
NF-909035-451008.0
TFC-HR9035-451008.0

Operating Pressure: Generally, as the operating pressure increases, the rejection of this compound is expected to increase. This is due to a higher solvent flux through the membrane relative to the solute flux. dupont.comnetsolwater.com

Research Gaps and Future Directions in Bromoform Studies

Enhanced Understanding of Atmospheric Transport and Degradation Kinetics under Varying Environmental Conditions

Once emitted into the atmosphere, bromoform (B151600) undergoes transport and degradation, which ultimately determines its impact on atmospheric composition. The primary atmospheric removal processes for this compound are photolysis (degradation by sunlight) and reaction with the hydroxyl radical (OH). researchgate.netfrontiersin.orgepicwaterfilters.com The atmospheric lifetime of this compound is estimated to be in the range of two to four weeks. mdpi.com

However, a more nuanced understanding of how these processes are influenced by varying environmental conditions is needed. For instance, the intensity of solar radiation, the concentration of OH radicals, and atmospheric temperature all affect the degradation rate of this compound. researchgate.netmdpi.com Future research should investigate these kinetics in greater detail, particularly under conditions representative of different atmospheric layers and geographic regions. For example, the transport of this compound into the stratosphere, where it can contribute to ozone depletion, is highly dependent on the location and season of its emission, with tropical regions being of particular importance. marineagronomy.orgnih.gov

The role of clouds and aerosols in the atmospheric transport and chemistry of this compound is another area requiring further investigation. Clouds can act as vertical transport mechanisms, rapidly lifting this compound to higher altitudes. Chemical reactions within cloud droplets or on the surface of aerosols could also represent additional, yet unquantified, degradation pathways. The development and use of sophisticated 3-D chemical transport models that incorporate detailed representations of these processes are essential for improving predictions of this compound's atmospheric distribution and lifetime under a changing climate.

Development of Novel and Highly Sensitive Analytical Methods for Trace-Level this compound Detection

Accurate measurement of this compound at trace concentrations in various environmental matrices, including air, water, and biological tissues, is fundamental to advancing our understanding of its sources, fate, and effects. The standard and preferred analytical technique for this compound is gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS). researchgate.netwikipedia.orgmayuwater.com Sample preparation often involves techniques like purge-and-trap or solid-phase microextraction (SPME) to isolate the volatile this compound from the sample matrix. researchgate.net

While these methods are well-established and reliable, there are ongoing challenges and opportunities for improvement. The complexity of the sample matrix, particularly in biological samples like seaweed, can interfere with the analysis and requires robust extraction and clean-up procedures. wikipedia.org There is a pressing need for the development of more rapid, cost-effective, and portable analytical methods that would allow for in-field analysis and high-throughput screening. This would be particularly valuable for monitoring this compound emissions from remote marine environments or for tracking its presence in industrial settings.

Future research in this area could focus on advancements in sensor technology, such as the development of chemical sensors capable of real-time this compound detection. Miniaturized and portable mass spectrometers also hold promise for on-site analysis. Furthermore, exploring novel extraction and pre-concentration techniques could improve the sensitivity and efficiency of existing methods, allowing for the detection of even lower concentrations of this compound in the environment. Non-chromatographic methods, such as infrared spectroscopy and nuclear magnetic resonance (NMR), may also offer alternative approaches for quantification, although their application to trace-level analysis of this compound is still in its early stages. morressier.com

Table 2: Current and Emerging Analytical Techniques for this compound Detection

TechniquePrincipleAdvantagesResearch Gaps/Future Directions
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by detection based on mass-to-charge ratio. mayuwater.commorressier.comHigh sensitivity and specificity.Development of faster and more portable systems.
Solid-Phase Microextraction (SPME) A solvent-free extraction method using a coated fiber to concentrate analytes. researchgate.netSimple, rapid, and reduces solvent use.Development of new fiber coatings with higher selectivity for this compound.
Purge-and-Trap Inert gas is bubbled through a sample to purge volatile compounds which are then trapped on a sorbent. researchgate.netEffective for concentrating this compound from water samples.Miniaturization of systems for field deployment.
Chemical Sensors Materials that exhibit a measurable response in the presence of the target analyte.Potential for real-time and continuous monitoring.Need for improved sensitivity, selectivity, and long-term stability for environmental applications.

Comprehensive Assessment of this compound's Ecological Interactions in Diverse Ecosystems and its Environmental Impact Beyond Ozone Depletion

While the role of this compound in stratospheric ozone depletion is a primary environmental concern, a comprehensive understanding of its broader ecological impacts is still emerging. This compound is a natural component of marine ecosystems, produced by a variety of organisms. researchgate.net However, elevated concentrations, particularly from anthropogenic sources, can have toxic effects on marine life.

Studies have shown that this compound can be toxic to various marine species, including phytoplankton, clams, oysters, shrimp, and fish. mayuwater.com Observed effects include inhibition of cell division in microalgae, behavioral changes in shrimp and fish, and impacts on the viability of marine invertebrates. mayuwater.com Future research should expand upon these findings to assess the chronic, sublethal effects of this compound exposure on a wider range of organisms and at different trophic levels. Understanding how this compound interacts with other environmental stressors, such as ocean acidification and warming, is also a critical research need.

A significant and rapidly growing area of research is the use of the this compound-containing red seaweed Asparagopsis as a feed supplement for livestock to reduce enteric methane emissions. cdc.gov This application introduces a new pathway for this compound into terrestrial and agricultural ecosystems. While studies have investigated the transfer of this compound to animal products like milk and urine, a more comprehensive life-cycle assessment is needed to understand the fate and potential impacts of this compound and its degradation products in these systems. cdc.gov This includes its potential effects on soil microbial communities and its transport into adjacent aquatic environments. Furthermore, the potential for this compound to act as a carcinogen, as suggested by some animal studies, warrants further investigation, particularly in the context of its use as a feed additive. agfundernews.comnih.gov

Innovation in Sustainable and Cost-Effective Remediation Technologies for this compound Contamination

This compound contamination can occur in drinking water as a disinfection byproduct and in industrial effluents. The development of sustainable and cost-effective remediation technologies is essential for mitigating human and environmental exposure in these contexts.

Current methods for removing trihalomethanes, including this compound, from drinking water include adsorption onto granular activated carbon (GAC), enhanced coagulation, and reverse osmosis. researchgate.netmayuwater.com While effective, these methods can be costly and energy-intensive. Boiling water can also reduce this compound levels but is not a practical solution for large-scale water treatment. mayuwater.com

Future research should focus on innovative and more sustainable remediation technologies. Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising area of investigation. Some bacteria have been shown to degrade this compound, particularly under anaerobic (oxygen-free) conditions. cdc.gov Further research is needed to identify and optimize microbial consortia for efficient this compound degradation and to develop practical bioreactor systems. mdpi.com

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down organic pollutants, are another promising avenue. wikipedia.orgmdpi.commdpi.com AOPs, such as ozonation with UV light (O3/UV) or hydrogen peroxide with UV light (H2O2/UV), have been shown to be effective in degrading a wide range of organic compounds. mdpi.comnih.gov Research into the application of AOPs specifically for this compound removal, including optimizing reaction conditions and assessing the formation of any potentially harmful byproducts, is warranted. The development of novel catalysts for these processes could also enhance their efficiency and reduce costs. Additionally, exploring the use of low-cost and sustainable adsorbent materials, such as biochar derived from agricultural waste, could provide a more economical alternative to activated carbon for this compound removal. morressier.com

Q & A

Q. How can bromoform be reliably detected and quantified in environmental samples (e.g., water, air)?

Methodology: Use gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) due to this compound’s volatility. For coastal or marine samples, account for natural this compound production by algae (e.g., Asparagopsis taxiformis) and anthropogenic sources (e.g., chlorinated water byproducts). Calibrate instruments using certified reference materials to avoid matrix interference .

Q. What experimental protocols are recommended for assessing acute toxicity of this compound in aquatic organisms?

Methodology: Conduct 96-hour LC50 tests on model species (e.g., fish, crustaceans). Monitor behavioral responses (e.g., erratic swimming, respiratory changes) and tissue accumulation via GC-MS. Ensure controlled exposure levels (0.1–10 mg/L) to distinguish acute vs. chronic effects. Validate results against historical data from chlorinated cooling water studies .

Q. How does this compound interact with organic matter in chlorinated drinking water systems?

Methodology: Simulate disinfection byproduct formation using humic acid and bromide ions under varying pH (6–8) and chlorine doses. Quantify this compound via purge-and-trap GC-MS. Compare results to EPA’s Maximum Contaminant Level (MCL: 1 µg/L) and address discrepancies using kinetic modeling of evaporation rates .

Advanced Research Questions

Q. How can contradictory carcinogenicity classifications of this compound (US EPA vs. IARC) be resolved through mechanistic studies?

Methodology:

  • In vitro: Test genotoxicity via Ames assay (bacterial reverse mutation) and mammalian cell micronucleus assays.
  • In vivo: Conduct dose-response studies in rodent models (e.g., F344 rats) focusing on intestinal adenocarcinomas and DNA adduct formation.
  • Data reconciliation: Apply benchmark dose modeling to reconcile EPA’s "probable carcinogen" designation with IARC’s "unclassifiable" status .

Q. What experimental designs are optimal for evaluating this compound’s methane mitigation efficacy in ruminant systems?

Methodology:

  • Use in vitro rumen simulators (e.g., Rusitec) to test this compound delivery formats (slow-release bolus vs. seaweed supplements).
  • Measure methane reduction (%) via gas chromatography and microbial shifts via 16S rRNA sequencing.
  • Address pharmacokinetic variability by analyzing this compound stability in rumen fluid over 24-hour intervals .

Q. How can dynamic this compound concentrations in algal biomass be modeled to improve climate impact assessments?

Methodology: Integrate high-resolution GC-MS data from Asparagopsis cultivation into biogeochemical models (e.g., EMAC or GEOS-Chem). Parameterize emission factors (400–600 GgCHBr3/yr) and validate against tropospheric bromine loading observations from satellite retrievals .

Q. What statistical approaches resolve discrepancies in historical toxicity datasets (e.g., neurotoxicity vs. carcinogenicity)?

Methodology: Apply meta-analysis frameworks to harmonize LD50 values (oral: 933 mg/kg in rats) and NOAEL thresholds. Use structural equation modeling to account for confounding variables (e.g., co-exposure to chloroform). Cross-reference ATSDR hazard indices with Codex Alimentarius residue limits .

Data Contradiction Analysis

Q. Why do coastal this compound levels exceed EPA’s MCL despite rapid atmospheric evaporation?

Hypothesis: Anthropogenic sources (e.g., oil facilities, wastewater) dominate in coastal zones, overriding natural degradation. Validate via isotopic tracing (δ81Br) to differentiate marine vs. industrial this compound. Address spatial heterogeneity by sampling sediment porewater and air-water interfaces .

Q. How does this compound’s genotoxic mechanism conflict with its absence in food chain bioaccumulation studies?

Hypothesis: this compound’s short half-life in vivo (<24 hours) limits bioaccumulation but allows transient DNA damage. Test via radiolabeled (14C) this compound exposure in aquatic food webs. Quantify biomagnification factors (BMFs) and compare to lipid-soluble contaminants (e.g., PCBs) .

Methodological Best Practices

  • Reproducibility : Replicate GC-MS analyses with internal standards (e.g., 13C-bromoform) to correct for volatilization losses .
  • Error Mitigation : Use Monte Carlo simulations for uncertainty analysis in high-pressure sound speed experiments (e.g., error <1% in this compound’s p-V-T data) .
  • Ethical Compliance : Adopt OECD Guidelines 451/453 for carcinogenicity testing to align with Codex MRL frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.